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Abstract
Lokysterolamine B is a steroidal alkaloid isolated from the marine sponge Corticium sp. First

identified alongside its congener Lokysterolamine A, this natural product is of interest to the

scientific community for its potential biological activities. This technical guide provides a

comprehensive overview of the spectroscopic data for Lokysterolamine B, including Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental

protocols for the acquisition of this data are also presented. This document is intended to serve

as a key resource for researchers in natural product chemistry, pharmacology, and drug

development who are working with or interested in the Lokysterolamine family of compounds.

Introduction
Marine sponges are a prolific source of novel secondary metabolites with diverse chemical

structures and significant pharmacological potential. The steroidal alkaloid Lokysterolamine B
was first isolated from an Indonesian species of the sponge genus Corticium.[1] Structurally, it

is the N-acetyl derivative of Lokysterolamine A, which is N,N-dimethyl-4-beta-hydroxy-3-epi-

plakinamine A.[1] The structural elucidation of these complex molecules relies heavily on

modern spectroscopic techniques, primarily NMR and high-resolution mass spectrometry. This
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guide synthesizes the available spectroscopic data for Lokysterolamine B to facilitate its

identification, characterization, and further investigation.

Spectroscopic Data
The definitive spectroscopic data for Lokysterolamine B is detailed in the primary literature.

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and mass

spectrometry.

Mass Spectrometry Data
High-resolution mass spectrometry confirms the molecular formula of Lokysterolamine B and

provides evidence for its elemental composition.

Parameter Value

Molecular Formula C₃₁H₄₈N₂O₂

Ionization Mode HRESIMS

Observed m/z [M+H]⁺ 481.3794

Calculated m/z 481.3789

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Lokysterolamine B provides detailed information about the proton

environment within the molecule. All data was recorded in CDCl₃.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15588660?utm_src=pdf-body
https://www.benchchem.com/product/b15588660?utm_src=pdf-body
https://www.benchchem.com/product/b15588660?utm_src=pdf-body
https://www.benchchem.com/product/b15588660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

4 3.95 m

7 5.23 br d 4.5

18-H₃ 0.58 s

19-H₃ 1.02 s

21-H₃ 0.90 d 6.5

26-H₃ 1.08 s

27-H₃ 1.08 s

2'-H 5.28 t 7.0

N-Ac 2.05 s

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of Lokysterolamine B. All data was

recorded in CDCl₃.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15588660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ) in ppm

1 37.2

2 29.8

3 59.9

4 67.5

5 48.9

6 29.1

7 119.2

8 139.8

9 49.8

10 35.1

11 21.3

12 39.7

13 43.1

14 55.4

15 24.3

16 28.1

17 56.2

18 12.0

19 19.1

20 36.1

21 18.6

22 34.9

23 25.0
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24 123.8

25 131.7

26 25.7

27 17.7

1' 173.2

2' 98.9

3' 49.8

4' 127.9

N-Ac (CH₃) 23.4

N-Ac (C=O) 169.5

Experimental Protocols
The following protocols describe the general methodologies used for the isolation and

spectroscopic analysis of Lokysterolamine B.

Isolation and Purification
Lokysterolamine B is co-isolated with Lokysterolamine A from the crude extract of the marine

sponge Corticium sp. The general workflow involves:

Extraction: The sponge material is typically extracted with a polar solvent such as methanol

or a mixture of dichloromethane and methanol.

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate

compounds based on polarity.

Chromatography: The resulting fractions are further purified using a combination of

chromatographic techniques, including silica gel chromatography, reversed-phase

chromatography (C18), and high-performance liquid chromatography (HPLC) to yield pure

Lokysterolamine B.
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Mass Spectrometry
High-resolution mass spectra are acquired to determine the exact mass and molecular formula

of the compound.

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap

instrument, is used.

Ionization Source: Electrospray ionization (ESI) is a common method for the analysis of polar

molecules like steroidal alkaloids.

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g.,

methanol) and introduced into the mass spectrometer via direct infusion or through an LC-

MS system.

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule

[M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for the structural elucidation of complex natural

products.

Spectrometer: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to ensure

adequate signal dispersion.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃).

1D NMR: Standard ¹H and ¹³C NMR spectra are acquired.

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation), are performed to establish the connectivity of protons and carbons and to

assign the chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY

(Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the

relative stereochemistry of the molecule.
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Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel

natural product and a hypothetical signaling pathway that could be investigated for compounds

like Lokysterolamine B.
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Caption: Workflow for the isolation and structural elucidation of Lokysterolamine B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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